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Compound of Interest

Compound Name: Lirafugratinib Hydrochloride

Cat. No.: B15574548 Get Quote

An In-depth Overview of the Selective FGFR2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lirafugratinib Hydrochloride (RLY-4008), a potent

and highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). This document details its

chemical structure, physicochemical properties, mechanism of action, relevant signaling pathways, and key

experimental protocols.

Chemical Structure and Properties
Lirafugratinib Hydrochloride is the hydrochloride salt of Lirafugratinib.[1] It is an orally bioavailable small

molecule designed to target FGFR2 alterations, which are implicated in various cancers.[1]

Chemical Structure:

IUPAC Name: N-[4-[4-amino-5-[3-fluoro-4-(4-methylpyrimidin-2-yl)oxyphenyl]-7-methylpyrrolo[2,3-d]pyrimidin-6-

yl]phenyl]-2-methylprop-2-enamide;hydrochloride[1]

Synonyms: Lirafugratinib HCl, RLY-4008 Hydrochloride[2]

CAS Number: 2688040-45-9 (HCl salt)[2]

Molecular Formula: C₂₈H₂₅ClFN₇O₂[1]

SMILES:

CC1=NC(=NC=C1)OC2=C(C=C(C=C2)C3=C(N(C4=NC=NC(=C34)N)C)C5=CC=C(C=C5)NC(=O)C(=C)C)F.Cl[1]

InChI Key: HLGJPRBWELSHLI-UHFFFAOYSA-N[1]

Physicochemical Properties:
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A summary of the key physicochemical properties of Lirafugratinib and its hydrochloride salt are presented in the

table below.

Property Value Source

Lirafugratinib (Free Base)

Molecular Weight 509.54 g/mol [3][4]

pKa (Strongest Acidic) 14.33 DrugBank Online

pKa (Strongest Basic) 7.19 DrugBank Online

logP 4.64 DrugBank Online

Polar Surface Area 120.84 Å² DrugBank Online

Hydrogen Bond Donors 2 DrugBank Online

Hydrogen Bond Acceptors 6 DrugBank Online

Rotatable Bonds 6 DrugBank Online

Lirafugratinib Hydrochloride

Molecular Weight 546.0 g/mol [3]

Solubility DMSO: 125 mg/mL (228.94 mM) [5]

Water: Insoluble Selleck Chemicals

Ethanol: 2 mg/mL Selleck Chemicals

Mechanism of Action and Signaling Pathway
Lirafugratinib is an irreversible and highly selective inhibitor of FGFR2.[5] It covalently binds to a cysteine residue

(Cys491) in the P-loop of the FGFR2 kinase domain, leading to the inhibition of its activity.[5] This high selectivity

for FGFR2 over other FGFR isoforms, such as FGFR1, 3, and 4, is attributed to subtle differences in the protein

dynamics of their respective P-loops.[6] This selectivity profile is significant as it minimizes off-target effects

commonly associated with pan-FGFR inhibitors, such as hyperphosphatemia (due to FGFR1 inhibition) and

diarrhea (due to FGFR4 inhibition).[7]

The inhibition of FGFR2 by Lirafugratinib blocks the downstream signaling pathways that are crucial for tumor cell

proliferation, survival, and migration.[1] Key downstream signaling cascades affected include the RAS-MAPK,

PI3K-AKT, and PLCγ pathways.[8] Experimental evidence shows that Lirafugratinib treatment leads to a dose-

dependent reduction in the phosphorylation of key signaling nodes such as FRS2, AKT, and ERK.[5]

Below is a diagram illustrating the FGFR2 signaling pathway and the point of inhibition by Lirafugratinib.
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FGFR2 Signaling Pathway and Lirafugratinib Inhibition
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FGFR2 signaling pathway and Lirafugratinib's point of inhibition.
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Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the activity of Lirafugratinib
Hydrochloride.

FGFR2 Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory activity of Lirafugratinib on the FGFR2 enzyme. A common

method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[9]

Methodology:

Reagent Preparation:

Prepare a kinase buffer (e.g., Tyrosine Kinase Buffer).

Dilute recombinant human FGFR2 enzyme, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP to their final

concentrations in the kinase buffer.[2][10]

Prepare a serial dilution of Lirafugratinib Hydrochloride in the kinase buffer containing a small percentage of

DMSO.

Kinase Reaction:

In a 384-well plate, add the diluted Lirafugratinib Hydrochloride or vehicle (DMSO control).

Add the diluted FGFR2 enzyme to each well.

Initiate the kinase reaction by adding the substrate/ATP mixture.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[9]

Signal Detection:

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40

minutes at room temperature.[9]

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30

minutes at room temperature.[9]

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and

thus to the kinase activity.

Data Analysis:
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Calculate the percentage of inhibition for each Lirafugratinib concentration relative to the vehicle control.

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g.,

GraphPad Prism).

The workflow for a typical kinase inhibition assay is depicted below.
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Kinase Inhibition Assay Workflow
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A generalized workflow for an in vitro kinase inhibition assay.
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Cell Proliferation Assay
This assay evaluates the effect of Lirafugratinib on the viability and proliferation of cancer cell lines with FGFR2

alterations. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method for this purpose.[11]

Methodology:

Cell Culture and Seeding:

Culture FGFR2-dependent cancer cell lines (e.g., SNU-16, KATO III) in the recommended medium and

conditions (37°C, 5% CO₂).[12]

Harvest cells in the logarithmic growth phase and seed them into 96-well or 384-well opaque-walled plates at a

predetermined optimal density.[12]

Include wells with medium only for background luminescence measurement.

Compound Treatment:

Prepare a serial dilution of Lirafugratinib Hydrochloride in the cell culture medium.

Add the diluted compound or vehicle control to the appropriate wells.

Incubate the plates for a specified period (e.g., 72-96 hours) to allow for the compound to exert its effects.[9]

[13]

Assay Procedure:

Equilibrate the plates to room temperature for approximately 30 minutes.[12]

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[14]

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

Measure the luminescence using a luminometer.

Data Analysis:

Subtract the background luminescence from all readings.

Calculate the percentage of cell viability for each Lirafugratinib concentration relative to the vehicle-treated

cells.
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Determine the IC₅₀ value by plotting the data and fitting it to a dose-response curve.

In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy of Lirafugratinib. Patient-derived xenograft (PDX) or

cell line-derived xenograft (CDX) models using immunodeficient mice are commonly employed.[15][16]

Methodology:

Animal Model and Tumor Implantation:

Use immunodeficient mice (e.g., NOD/SCID or nude mice).

Subcutaneously implant human cancer cells with FGFR2 alterations (e.g., SNU-16) or patient-derived tumor

fragments into the flanks of the mice.[15]

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Treatment Administration:

Randomize the tumor-bearing mice into treatment and control groups.

Prepare the Lirafugratinib formulation for oral administration (e.g., in 0.5% methylcellulose and 2% vitamin E

TPGS).[17]

Administer Lirafugratinib or the vehicle control to the mice daily or twice daily at specified doses (e.g., 1-30

mg/kg).[5]

Efficacy Evaluation:

Monitor tumor volume by caliper measurements at regular intervals.

Record the body weight of the mice to assess toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Pharmacodynamic and Histological Analysis:

Analyze tumor lysates by Western blot or HTRF assay to measure the phosphorylation levels of FGFR2 and

downstream signaling proteins (e.g., p-ERK) to confirm target engagement.

Perform immunohistochemical staining of tumor sections for markers of proliferation (e.g., Ki67) and apoptosis

(e.g., cleaved caspase-3).

Conclusion
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Lirafugratinib Hydrochloride is a promising, highly selective, and irreversible inhibitor of FGFR2 with

demonstrated preclinical and clinical activity. Its unique mechanism of action and favorable selectivity profile

suggest its potential as a valuable therapeutic agent for patients with FGFR2-altered cancers. The experimental

protocols outlined in this guide provide a framework for the further investigation and characterization of this and

similar targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and

advanced chemicals, empowering scientists and researchers to

drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15574548?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

